molecular formula C10H8ClFO3 B1302083 Ethyl 3-chloro-5-fluorobenzoylformate CAS No. 845790-57-0

Ethyl 3-chloro-5-fluorobenzoylformate

Cat. No. B1302083
CAS RN: 845790-57-0
M. Wt: 230.62 g/mol
InChI Key: AXXUGRZDHNZUMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a precursor for PET radioligand [18F]SP203, was achieved in a five-step process with an overall yield of 56% starting from 4-bromo-2-formylthiazole . Similarly, Fluoroglycofen-ethyl was synthesized from m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride through steps including salification, etherification, nitration, and condensation, with a total yield above 75.0% and a purity of 89.0% . These examples suggest that the synthesis of ethyl 3-chloro-5-fluorobenzoylformate would likely involve a multi-step reaction sequence, possibly starting from a chlorinated and fluorinated benzene derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies . These techniques could similarly be applied to determine the molecular structure of this compound, providing insights into its crystal system, space group, and intramolecular interactions such as hydrogen bonds and π-π interactions.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do describe reactions of structurally related compounds. For instance, the synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These types of reactions could potentially be relevant to the chemical reactivity of this compound, particularly in the context of functional group transformations and the formation of carbon-heteroatom bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the purity and yield of synthesized compounds are important indicators of their stability and reactivity . The crystal structure analysis provides information on the solid-state properties, such as crystal system and space group, which can affect the compound's solubility and melting point . Additionally, the presence of chloro and fluoro substituents on the aromatic ring can influence the compound's electronic properties, reactivity, and interaction with other molecules.

properties

IUPAC Name

ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXUGRZDHNZUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374501
Record name Ethyl 3-chloro-5-fluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845790-57-0
Record name Ethyl 3-chloro-5-fluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-57-0
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